6-Ethoxynicotinaldehyde

描述

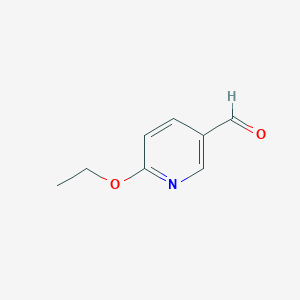

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROARRKDOMGZNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567773 | |

| Record name | 6-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97455-61-3 | |

| Record name | 6-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ethoxynicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Ethoxynicotinaldehyde and Its Derivatives

Regioselective Functionalization Approaches

Achieving regioselectivity is paramount in the synthesis of polysubstituted pyridines like 6-ethoxynicotinaldehyde. The precise introduction of functional groups at specific positions on the pyridine (B92270) ring is crucial for defining the molecule's properties and subsequent reactivity.

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools for the formation of carbon-carbon bonds in the synthesis of pyridine derivatives. mt.comlibretexts.orglibretexts.org These reagents act as strong nucleophiles or bases, enabling the introduction of alkyl or aryl groups onto the pyridine ring. libretexts.org The synthesis of organometallic reagents typically involves the reaction of a carbon-halogen bond with a metal in its zero-oxidation state. youtube.com For instance, an alkyl or aryl halide can react with magnesium to form a Grignard reagent (R-MgX) or with lithium to form an organolithium reagent (R-Li). libretexts.orglibretexts.org

The reactivity of these organometallic compounds is highly dependent on the polarization of the carbon-metal bond. mt.com The carbon atom, being more electronegative than the metal, carries a partial negative charge, making it a potent nucleophile. mt.comlibretexts.org This nucleophilic character allows for attacks on electrophilic centers, a key step in the elaboration of the pyridine scaffold. While general in principle, the application of these reagents to the synthesis of this compound would require careful selection of starting materials and reaction conditions to ensure the desired regioselectivity.

Halogen-directed lithiation, a subset of directed ortho-metalation (DoM), is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netbaranlab.org This technique relies on the ability of a halogen substituent to direct a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate the adjacent ortho position. researchgate.netbaranlab.org The resulting lithiated intermediate can then be quenched with a suitable electrophile to introduce a new functional group with high precision. researchgate.net

In a study closely related to the synthesis of this compound, the regioselective ortho-lithiation of 3-chloro-2-ethoxypyridine (B70323) has been demonstrated. researchgate.net This process allows for the introduction of various substituents at the C4 position of the pyridine ring. The ethoxy group at the C2 position, analogous to the C6 position in this compound, plays a crucial role in directing the lithiation. The subsequent reaction of the lithiated intermediate with an electrophile, such as N,N-dimethylformamide (DMF), would yield the corresponding aldehyde, providing a direct route to alkoxy-substituted nicotinaldehydes.

The stability and reactivity of the lithiated intermediate can be influenced by additives. For example, bis(2-dimethylaminoethyl) ether has been shown to increase the yield and stability of lithiated intermediates in the functionalization of related pyrrolopyrimidine systems. nih.gov

A potential synthetic route to this compound using this methodology is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagent | Product | Description |

| 1 | 2-Chloro-6-ethoxypyridine | - | Lithium Diisopropylamide (LDA) | 2-Chloro-6-ethoxy-3-lithiopyridine | Halogen-directed ortho-lithiation at the C3 position. |

| 2 | 2-Chloro-6-ethoxy-3-lithiopyridine | N,N-Dimethylformamide (DMF) | - | 2-Chloro-6-ethoxynicotinaldehyde | Quenching of the lithiated intermediate with an electrophile to introduce the aldehyde group. |

| 3 | 2-Chloro-6-ethoxynicotinaldehyde | - | Palladium on carbon (Pd/C), H₂ | This compound | Dechlorination to yield the final product. |

This regioselective approach offers a powerful tool for the synthesis of specifically substituted pyridine aldehydes.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines, particularly when activated by electron-withdrawing groups. nih.govlibretexts.org In this reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. libretexts.org The mechanism generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

For the synthesis of this compound, a plausible SNAr strategy would involve the reaction of a 6-halonicotinaldehyde with sodium ethoxide. The electron-withdrawing aldehyde group would activate the pyridine ring towards nucleophilic attack, facilitating the displacement of the halide by the ethoxide nucleophile. The success of this reaction is often dependent on the nature of the leaving group and the reaction conditions.

Recent advancements have also explored directed SNAr reactions, where a directing group on the substrate can influence the regioselectivity of the substitution, even in the absence of strong electron-withdrawing groups. rsc.org

Continuous Flow Synthesis Techniques for this compound Analogues

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. springernature.comnih.govnih.gov This technique is particularly well-suited for reactions involving highly reactive intermediates, such as organolithium species, where precise control over reaction parameters is crucial. nih.gov

The application of continuous flow technology to the synthesis of pyridine derivatives has been demonstrated, including divergent lithiation of dihalopyridines. nih.gov By carefully controlling the temperature and residence time in a microreactor, it is possible to selectively generate and trap different lithiated intermediates, leading to a variety of functionalized products. nih.gov This approach could be adapted for the synthesis of this compound, allowing for a more controlled and efficient process.

For instance, the halogen-directed lithiation and subsequent formylation described in section 2.1.2 could be translated into a continuous flow setup. This would involve pumping streams of the halogenated ethoxypyridine and the organolithium base into a temperature-controlled microreactor, followed by the introduction of a stream of the electrophile (e.g., DMF) at a downstream mixing point. Such a setup would minimize the decomposition of the sensitive lithiated intermediate and could lead to higher yields and purity of the final product. The scalability of continuous flow processes has been demonstrated, with production rates of several grams per hour being achievable. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com In the context of synthesizing this compound and its derivatives, several green chemistry principles can be applied.

One key aspect is the use of more environmentally benign solvents. For example, the use of ethanol (B145695) as a green solvent has been explored in molybdenum-catalyzed allylic amination reactions. organic-chemistry.orgnih.gov The development of enzymatic methods also aligns with green chemistry principles. For instance, alkene cleaving dioxygenases have been utilized for the co-enzyme-free synthesis of aldehydes from renewable resources, offering a potentially sustainable route to vanillin, a structurally related aldehyde. rsc.org

Furthermore, the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been achieved using green chemical principles, such as the use of phase transfer catalysts to facilitate C-N bond formation via an SNAr mechanism. The use of mechanochemistry, which involves solvent-free or low-solvent reactions induced by mechanical force, is another green approach that has been applied to the allylation of aldehydes and ketones. mdpi.com

The development of catalytic processes, especially those that are recyclable, is also a cornerstone of green chemistry. Molybdenum-based catalysts that can be recovered and reused have been reported, making the synthetic process more economical and sustainable. organic-chemistry.orgnih.gov

Synthesis of Structural Analogues and Nicotinaldehyde Derivatives

The synthetic methodologies described for this compound can be extended to the preparation of a variety of structural analogues and other nicotinaldehyde derivatives. For example, by varying the alcohol used in the nucleophilic aromatic substitution reaction (see section 2.1.3), a range of 6-alkoxynicotinaldehydes can be synthesized.

Furthermore, the regioselective synthesis of 3-(2-hydroxyaryl)pyridines has been achieved via the reaction of pyridine N-oxides with silylaryl triflates, proceeding through an aryne intermediate. nih.gov While not a direct route to this compound, this methodology demonstrates the versatility of modern synthetic chemistry in creating diverse pyridine-based structures.

The development of synthetic routes to these analogues is crucial for structure-activity relationship (SAR) studies in various applications, allowing for the fine-tuning of the molecule's properties.

Preparation of Functionalized Pyridine Scaffolds

The synthesis of the functionalized pyridine ring is a cornerstone for accessing this compound and its analogues. Modern organic synthesis offers several powerful methods for constructing highly substituted pyridine cores. These methods are often designed to be modular, allowing for the introduction of various functional groups with high degrees of control over their positioning on the ring.

One prominent approach involves multi-component reactions, where several simple starting materials are combined in a single step to build the complex pyridine structure. A four-component reaction, for instance, can utilize aromatic aldehydes, an acetyl aryl compound, sodium alkoxide, and malononitrile (B47326) under ultrasound irradiation to efficiently produce substituted 2-alkoxypyridine-3-carbonitriles. coresta.orgacsgcipr.org This method is notable for its efficiency and the ability to generate molecular diversity.

Another versatile strategy is the use of cycloaddition reactions. researchgate.net The [4+2] cycloaddition, or Diels-Alder reaction, is a key approach where the nitrogen atom can be incorporated into either the diene or the dienophile component, leading to various substitution patterns on the final pyridine ring. researchgate.net A more recent innovation involves a two-pot, three-component procedure that begins with a redox-neutral catalytic intermolecular aza-Wittig reaction to form a 2-azadiene intermediate. This intermediate then undergoes a Diels-Alder reaction to furnish the polysubstituted pyridine. researchgate.net

Transition metal-catalyzed cross-coupling reactions also provide a powerful avenue to functionalized pyridines. A cascade reaction initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates generates a 3-azatriene, which then undergoes electrocyclization and air oxidation to yield highly substituted pyridines. nih.gov This method is valued for its good functional group tolerance and use of readily available starting materials. nih.gov

The table below summarizes these advanced methodologies for pyridine scaffold synthesis.

| Methodology | Key Reaction Type | Components/Precursors | Key Features | Reference(s) |

| Multi-component Reaction | Condensation/Cyclization | Aromatic aldehydes, acetyl aryl, sodium alkoxide, malononitrile | High efficiency, operational simplicity (ultrasound-assisted). | coresta.orgacsgcipr.org |

| Aza-Diels-Alder Cascade | aza-Wittig / [4+2] Cycloaddition | Aryl aldehydes, α,β-unsaturated acids, enamines | Two-pot, three-component sequence; avoids use of unstable vinyl azides. | researchgate.net |

| Copper-Catalyzed Cascade | Cross-coupling / Electrocyclization | Alkenylboronic acids, α,β-unsaturated ketoximes | Mild, modular, and demonstrates good functional group tolerance. | nih.gov |

These methods represent the forefront of pyridine synthesis, providing the essential chemical tools required to build the foundational scaffold of this compound and its derivatives.

Derivatization at the Aldehyde Moiety

The aldehyde group of this compound is a versatile functional handle for a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, enabling the synthesis of a large family of derivatives through addition or addition-elimination reactions. libretexts.org

Standard nucleophilic addition reactions are commonly employed to modify the aldehyde. The addition of organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, converts the aldehyde into a secondary alcohol, introducing a new carbon-carbon bond. masterorganicchemistry.commsu.edu Similarly, the addition of cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, a precursor to other functional groups like carboxylic acids and amines. libretexts.orgmasterorganicchemistry.com

Addition-elimination reactions, also known as condensation reactions, are used to form new carbon-nitrogen double bonds. The reaction of this compound with primary amines (R-NH₂) yields imines (or Schiff bases), while reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. libretexts.orgscribd.com These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org

Another important derivatization involves the formation of acetals. In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol to form an acetal. This reaction is reversible and is often used as a method to protect the aldehyde group during subsequent synthetic steps. libretexts.orgyoutube.com For analytical purposes, aldehydes are often derivatized to enhance their detection. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form brightly colored hydrazones, while D-cysteine can be used to form stable thiazolidine (B150603) carboxylic acid derivatives for analysis by mass spectrometry. coresta.orgresearchgate.net

The table below outlines key derivatization reactions at the aldehyde moiety.

| Reaction Type | Reagent(s) | Product Functional Group | Key Features | Reference(s) |

| Nucleophilic Addition | Grignard Reagents (R-MgBr), Organolithiums (R-Li) | Secondary Alcohol | Forms a new C-C bond. | masterorganicchemistry.commsu.edu |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) or salts (NaCN, KCN) | Cyanohydrin | Product is a versatile synthetic intermediate. | libretexts.orgmasterorganicchemistry.com |

| Imine Formation | Primary Amines (R-NH₂) | Imine (Schiff Base) | Acid-catalyzed condensation; forms a C=N bond. | libretexts.orgscribd.com |

| Acetal Formation | Alcohols (R-OH), Acid Catalyst | Acetal | Reversible; used as a protecting group. | libretexts.orgyoutube.com |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Used for detection and characterization. | coresta.org |

These transformations highlight the chemical versatility of the aldehyde group, making it a central point for the structural diversification of this compound.

Modification of the Ethoxy Group

Modification of the ethoxy group at the 6-position of the pyridine ring offers another route to structural analogues. The most significant transformation is the cleavage of the ethyl-oxygen ether bond, a reaction known as O-dealkylation. This process converts the ethoxy group into a hydroxyl group, yielding 6-hydroxynicotinaldehyde (B33801), a key intermediate for further functionalization.

Methods for O-Dealkylation:

Strong Acids: Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave ethers, particularly at elevated temperatures.

Lewis Acids: A wide range of Lewis acids are effective for ether cleavage. Boron trihalides, such as boron tribromide (BBr₃), are particularly powerful reagents for this transformation and often work at low temperatures. Other Lewis acids like aluminum chloride (AlCl₃) can also be used. acsgcipr.org

Nucleophilic/Basic Conditions: Certain strong nucleophiles, often in combination with a base, can effect ether cleavage. For example, thiolates (RS⁻) in a polar aprotic solvent can displace the alkyl group.

Enzymatic Methods: In biochemical contexts, enzymes like Cytochrome P450 (CYP) can catalyze oxidative O-dealkylation. washington.eduresearchgate.net This process involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously decomposes to the corresponding alcohol (6-hydroxynicotinaldehyde) and acetaldehyde. washington.eduresearchgate.net

The conversion of the ethoxy group to a hydroxyl group opens up new synthetic possibilities. The resulting 6-hydroxynicotinaldehyde can be re-alkylated with different alkyl halides to introduce novel ether groups or converted to other functional groups via reactions characteristic of phenols.

The table below provides a summary of methods for modifying the ethoxy group.

| Methodology | Reagent(s)/System | Transformation | Key Features | Reference(s) |

| Acid-Mediated Cleavage | Boron Tribromide (BBr₃) | O-Dealkylation (Ethoxy to Hydroxyl) | Highly effective, often proceeds at low temperatures. | acsgcipr.org |

| Lewis Acid Cleavage | Aluminum Chloride (AlCl₃) | O-Dealkylation (Ethoxy to Hydroxyl) | Common Lewis acid for ether cleavage. | acsgcipr.org |

| Oxidative Dealkylation | Cytochrome P450 Enzymes | O-Dealkylation (Ethoxy to Hydroxyl) | Enzymatic, proceeds via a hemiacetal intermediate. | washington.eduresearchgate.net |

These strategies for modifying the ethoxy group, primarily through O-dealkylation, provide a critical pathway for diversifying the 6-substituent on the nicotinaldehyde scaffold.

Reactivity Profiles and Mechanistic Investigations of 6 Ethoxynicotinaldehyde

Aldehyde Group Reactivity in Complex Systems

The aldehyde group is a cornerstone of the reactivity of 6-ethoxynicotinaldehyde, participating in a variety of classical carbonyl chemistry reactions. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Condensation reactions involving the aldehyde group provide a powerful means for carbon-carbon bond formation and the elaboration of the molecular framework. This compound readily undergoes such transformations, including Knoevenagel and Wittig reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For pyridinecarbaldehydes, including analogs of this compound, these reactions can proceed efficiently even without a catalyst in an aqueous ethanol (B145695) mixture, which aligns with green chemistry principles. bas.bg The reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of electron-deficient alkenes. bas.bgpurechemistry.orgbanglajol.inforesearchgate.netorganic-chemistry.org The mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. purechemistry.org

A representative Knoevenagel condensation of a pyridine-3-carbaldehyde is shown below, highlighting typical conditions and outcomes.

Interactive Data Table: Knoevenagel Condensation of Pyridine-3-carbaldehyde with Active Methylene Compounds bas.bg

| Aldehyde | Active Methylene Compound | Solvent | Time (h) | Yield (%) |

| Pyridine-3-carbaldehyde | Malononitrile | H₂O:EtOH (1:1) | 3 | 92 |

| Pyridine-3-carbaldehyde | Ethyl Cyanoacetate | H₂O:EtOH (1:1) | 5 | 88 |

| Pyridine-3-carbaldehyde | Cyanoacetamide | H₂O:EtOH (1:1) | 4 | 90 |

This table illustrates typical yields for the catalyst-free Knoevenagel condensation of pyridine-3-carbaldehyde, a close structural analog of this compound.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined geometry. nih.gov This reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde, forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine (B44618) oxide. nih.govfu-berlin.de The reaction is widely employed in the synthesis of stilbene (B7821643) analogs and other vinyl compounds from aromatic aldehydes. nih.govfu-berlin.deyoutube.comresearchgate.netwiley-vch.de While specific studies on this compound are not prevalent, its reaction with a benzylphosphonium ylide would be expected to produce a 6-ethoxy-3-styrylpyridine derivative. The stereochemical outcome (E- or Z-isomer) depends on the stability of the ylide used. nih.gov

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of nicotinic acid derivatives.

Oxidation: The oxidation of this compound to 6-ethoxynicotinic acid can be achieved using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, is a classic reagent for this transformation. libretexts.orgyoutube.com The reaction involves the conversion of the aldehyde to a carboxylate salt, which is then protonated to yield the final carboxylic acid. Other reagents like potassium dichromate in acidic media are also effective for oxidizing aldehydes to carboxylic acids. libretexts.org

Table: Typical Conditions for Aldehyde Oxidation

| Reagent | Conditions | Product |

| KMnO₄, NaOH, H₂O, then H₃O⁺ | Heating | Carboxylic Acid |

| K₂Cr₂O₇, H₂SO₄, H₂O | Heating under reflux | Carboxylic Acid |

Reduction: The reduction of the aldehyde group to a primary alcohol, (6-ethoxypyridin-3-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it does not reduce other functional groups like esters under standard conditions. scholarsresearchlibrary.comresearchgate.net The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to give the alcohol. scholarsresearchlibrary.com Studies on the reduction of related nicotinic acid esters to 3-pyridyl methanol using a NaBH₄-Methanol system in refluxing THF demonstrate the efficacy of this method for the pyridine (B92270) core. scholarsresearchlibrary.com

Pyridine Ring Functionalization and Coupling Reactions

The pyridine ring of this compound, particularly when starting from a halogenated precursor like 6-chloro-3-pyridinecarboxaldehyde, is amenable to a variety of functionalization reactions. These transformations are crucial for building molecular complexity and synthesizing a diverse range of derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The 6-position of the pyridine ring, when substituted with a halogen (e.g., chlorine or bromine), serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid) with an aryl or heteroaryl halide. wikipedia.org The Suzuki coupling of 2-bromo or 2-chloronicotinaldehyde (B135284) derivatives with various arylboronic acids is well-documented, proceeding in good to excellent yields in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov This strategy allows for the synthesis of 6-aryl-nicotinaldehyde derivatives, which can subsequently be ethoxylated if starting from a 6-halo precursor. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is effective for heteroaryl halides, including chloropyridines, providing a direct route to alkynyl-substituted pyridines. wikipedia.orgsoton.ac.uk For instance, 6-chloronicotinaldehyde (B1585923) can be coupled with various terminal alkynes to produce 6-alkynylnicotinaldehyde derivatives.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orgorganic-chemistry.orglibretexts.org It is a powerful method for synthesizing N-aryl and N-heteroaryl amines. Using a 6-halonicotinaldehyde precursor, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyridine ring. wikipedia.orgacsgcipr.orgresearchgate.net The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. wikipedia.orgacsgcipr.org

Interactive Data Table: Representative Palladium-Catalyzed Cross-Coupling of 2-Halopyridine Derivatives nih.govnih.gov

| Coupling Reaction | Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Yield (%) |

| Suzuki | 2-Bromonicotinaldehyde | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 85-95 |

| Suzuki | 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | KF | 92 |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | Low (25) |

| Buchwald-Hartwig | Chlorobenzene (Aryl Halide) | Aniline | Pd-Co Nanocatalyst | t-BuONa | 95 |

This table provides examples of different Pd-catalyzed coupling reactions on pyridine and benzene (B151609) rings, illustrating the versatility of these methods for functionalization.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present at the 2-, 4-, or 6-positions. The synthesis of this compound is often achieved via an SNAr reaction, where 6-chloronicotinaldehyde is treated with sodium ethoxide. The electron-withdrawing effect of the ring nitrogen and the aldehyde group activates the 6-position towards nucleophilic attack, enabling the displacement of the chloride by the ethoxide ion.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the this compound ring is directed by the existing substituents. The ethoxy group at C6 is a strong activating, ortho,para-directing group, while the aldehyde at C3 is a deactivating, meta-directing group. The powerful activating effect of the ethoxy group dominates, directing incoming electrophiles primarily to the C5 position (ortho to the ethoxy group). The C2 position is also activated by the ethoxy group (para), but substitution here is generally less favored. The C4 position is deactivated by the adjacent aldehyde. Therefore, electrophilic reactions such as nitration or halogenation are predicted to occur selectively at the C5 position. masterorganicchemistry.commasterorganicchemistry.com

Stereochemical Aspects of Reactions Involving this compound

Reactions that create a new stereocenter from the prochiral aldehyde group of this compound are of significant interest for the synthesis of chiral molecules.

Enantioselective Additions: The addition of organometallic reagents to the aldehyde can be rendered enantioselective by using chiral ligands or catalysts. For example, the addition of organozinc reagents (R₂Zn) to aldehydes in the presence of a catalytic amount of a chiral amino alcohol or a chiral phosphoramide (B1221513) ligand can produce chiral secondary alcohols with high enantiomeric excess (ee). rsc.orguctm.edunih.gov This method could be applied to this compound to synthesize a variety of chiral (6-ethoxypyridin-3-yl)(R)carbinols. The stereochemical outcome is dictated by the transition state geometry, which is controlled by the coordination of the aldehyde and the organozinc reagent to the chiral catalyst. uctm.edu

Enantioselective Reductions: The reduction of the aldehyde to a primary alcohol does not create a stereocenter. However, if the aldehyde were converted to a prochiral ketone (e.g., by Grignard addition followed by oxidation), its subsequent reduction can be highly stereoselective. Asymmetric reduction of prochiral ketones using chiral catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts based on oxazaborolidines with borane (B79455) as the reducing agent, is a well-established method for producing chiral secondary alcohols with high enantioselectivity. wikipedia.orgnih.gov This approach provides a pathway to chiral alcohols derived from the this compound scaffold.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of this compound, governing the rate and feasibility of its chemical transformations. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in the public domain, a comprehensive understanding can be constructed by examining the reactivity of its core components: the pyridine ring, the aldehyde functional group, and the influence of the ethoxy substituent.

The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde carbon and the electron-deficient character of the pyridine ring. The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which decreases the electron density at the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions. This electronic feature generally makes the pyridine ring susceptible to nucleophilic attack. However, the aldehyde group at the C3 position (meta to the nitrogen) is the most prominent site for chemical reactions.

The 6-ethoxy group plays a crucial role in modulating this reactivity profile. As an electron-donating group, the ethoxy substituent introduces electron density into the pyridine ring through a resonance effect, which can partially counteract the electron-withdrawing nature of the ring nitrogen. This donation of electron density can be expected to decrease the electrophilicity of the aldehyde's carbonyl carbon, thereby potentially slowing down the rate of nucleophilic addition reactions compared to the unsubstituted nicotinaldehyde.

Kinetic Data for a Model Reaction: Reduction of Nicotinaldehyde

To quantitatively discuss the kinetics of reactions involving the aldehyde group in a pyridine framework, we can consider the enzymatic reduction of the parent compound, nicotinaldehyde (pyridine-3-aldehyde), as a model system. A study on the reduction of pyridine-3-aldehyde by NADPH catalyzed by pig liver aldehyde reductase provides kinetic parameters that serve as a valuable benchmark. nih.gov

| Parameter | Value | Condition |

|---|---|---|

| Michaelis-Menten Constant (Km) for Pyridine-3-aldehyde | 0.14 mM | pH 7.0, 25 °C |

| Maximum Velocity (Vmax) | 1.2 µmol/min/mg enzyme |

This interactive table presents kinetic data for the enzymatic reduction of pyridine-3-aldehyde. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the enzyme's affinity for the substrate.

For this compound, the electron-donating ethoxy group would be expected to increase the electron density at the carbonyl carbon, potentially leading to a higher Km value (lower binding affinity) in similar enzymatic reactions, reflecting a slower rate of reaction.

Thermodynamic Considerations

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). While specific thermodynamic parameters for this compound are not readily found, the standard Gibbs free energy of formation (ΔGf°) for the parent pyridine molecule provides a foundational value.

| Compound | Formula | State | ΔGf° (kJ/mol) |

|---|---|---|---|

| Pyridine | C5H5N | Liquid | 142.3 |

This interactive table shows the standard Gibbs free energy of formation for pyridine. This value represents the change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.

Mechanistic Investigations and Hammett Correlations

Mechanistic investigations into the transformations of this compound would likely involve studying the influence of electronic effects on reaction rates. The Hammett equation provides a powerful tool for this purpose, correlating the rate and equilibrium constants of reactions of substituted aromatic compounds with the electronic properties of the substituents.

For reactions involving the aldehyde group of substituted nicotinaldehydes, a Hammett plot could be constructed by plotting the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) for various substituents on the pyridine ring. The slope of this plot, the reaction constant (ρ), would provide insight into the electronic nature of the transition state. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge.

Given the electron-donating nature of the 6-ethoxy group, its impact on the reaction rate would be a key data point in such a study. While a specific Hammett study for this compound is not available, the principles of physical organic chemistry predict that for a nucleophilic addition to the aldehyde, where the carbonyl carbon becomes more electron-rich in the transition state, the electron-donating ethoxy group would likely decrease the reaction rate compared to an unsubstituted or electron-withdrawing group-substituted nicotinaldehyde.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethoxynicotinaldehyde and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of 6-Ethoxynicotinaldehyde. auremn.org.br

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (-CHO) is highly deshielded and would appear as a singlet at the lowest field, typically in the range of δ 9.5-10.5 ppm. The protons on the pyridine (B92270) ring are in the aromatic region (δ 7.0-9.0 ppm) and their specific shifts and coupling patterns are dictated by the electronic effects of the ethoxy and aldehyde substituents. The ethoxy group protons would present as a characteristic quartet for the methylene (B1212753) group (-CH₂) adjacent to the oxygen and a triplet for the terminal methyl group (-CH₃), a result of spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around δ 190-195 ppm. Carbons of the pyridine ring resonate in the δ 110-165 ppm region, with the carbon attached to the ethoxy group showing a significant downfield shift due to the oxygen's electronegativity. The methylene and methyl carbons of the ethoxy group appear at a much higher field.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for conformational analysis. mdpi.comrsc.org These experiments detect through-space interactions between protons, which can help determine the preferred orientation of the ethoxy group relative to the pyridine ring and the aldehyde moiety in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| CHO | Aldehyde | 9.8 - 10.2 | 192 - 194 | Singlet |

| C2-H | Aromatic | 8.5 - 8.7 | - | Doublet |

| C4-H | Aromatic | 8.0 - 8.2 | - | Doublet of Doublets |

| C5-H | Aromatic | 6.8 - 7.0 | - | Doublet |

| OCH₂CH₃ | Methylene | 4.4 - 4.6 | 62 - 64 | Quartet |

| OCH₂CH₃ | Methyl | 1.3 - 1.5 | 14 - 16 | Triplet |

| C2 | Aromatic | - | 150 - 152 | - |

| C3 | Aromatic | - | 130 - 132 | - |

| C4 | Aromatic | - | 138 - 140 | - |

| C5 | Aromatic | - | 110 - 112 | - |

| C6 | Aromatic | - | 163 - 165 | - |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Composition and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental formula of a compound. libretexts.org For this compound (C₈H₉NO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by determining its monoisotopic mass with high precision (151.06332 Da). uni.lu

When subjected to ionization techniques like Electron Ionization (EI), the molecule not only becomes ionized but also breaks apart into smaller, characteristic fragments. youtube.com The analysis of this fragmentation pattern provides valuable structural information. For an aldehyde, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Key predicted fragmentation patterns for this compound include:

Loss of a hydrogen radical (M-1): α-cleavage at the aldehyde group results in a stable acylium ion.

Loss of the formyl radical (M-29): Cleavage of the C-C bond between the pyridine ring and the aldehyde group leads to the loss of the -CHO group. miamioh.edu

Loss of an ethyl radical (M-29): Cleavage within the ethoxy group can lead to the loss of a C₂H₅ radical.

Loss of ethene (M-28): A rearrangement reaction can lead to the elimination of a neutral ethene molecule from the ethoxy group.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Formula of Fragment |

| 151 | [M]⁺ | - | [C₈H₉NO₂]⁺ |

| 150 | [M-H]⁺ | H | [C₈H₈NO₂]⁺ |

| 123 | [M-C₂H₄]⁺ | C₂H₄ | [C₆H₅NO₂]⁺ |

| 122 | [M-CHO]⁺ | CHO | [C₇H₈NO]⁺ |

| 108 | [M-C₂H₃O]⁺ | C₂H₃O | [C₆H₆N]⁺ |

Note: These represent potential fragmentation pathways under Electron Ionization (EI). The relative intensity of peaks depends on the stability of the resulting ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

In the IR spectrum of this compound, a strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The aromatic pyridine ring would give rise to several C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹. The C-O stretching vibrations of the ethoxy group are anticipated to produce strong bands around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). Additionally, C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while those for the aliphatic ethoxy group would be just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations, which can help confirm the assignments made from the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Aldehyde C=O | Stretch | 1700 - 1720 | Strong |

| Aromatic C=C, C=N | Stretch | 1400 - 1600 | Medium-Strong |

| Ether C-O | Asymmetric Stretch | 1220 - 1280 | Strong |

| Ether C-O | Symmetric Stretch | 1020 - 1080 | Strong |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. msu.edu The conjugated system of this compound, which includes the pyridine ring and the aldehyde group, is expected to absorb UV radiation, leading to the promotion of electrons to higher energy orbitals. youtube.com

Two main types of electronic transitions are anticipated for this molecule:

π → π transitions:* These higher-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. They typically result in strong absorption bands.

n → π transitions:* This lower-energy transition involves the excitation of a non-bonding electron (from the oxygen atoms of the aldehyde or ethoxy group) to an antibonding π* orbital. khanacademy.orgmasterorganicchemistry.com These transitions are symmetry-forbidden and thus result in significantly weaker absorption bands at longer wavelengths compared to π → π* transitions. masterorganicchemistry.com

The spectrum is expected to show a strong absorption maximum (λₘₐₓ) in the UV region, characteristic of the π → π* transition of the substituted pyridine chromophore, and a weaker, longer-wavelength shoulder corresponding to the n → π* transition of the carbonyl group.

While the compound may exhibit fluorescence (emission of light after absorption), this property is not guaranteed and must be determined experimentally. If fluorescent, emission spectroscopy would be used to characterize its emission spectrum and quantum yield.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of all atoms can be determined with very high accuracy. wikipedia.orgnih.gov

A successful crystallographic analysis of this compound would provide definitive data on:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the molecular geometry.

Conformation: The exact solid-state conformation, including the dihedral angles defining the orientation of the ethoxy and aldehyde substituents relative to the pyridine ring.

Planarity: Confirmation of the planarity of the pyridine ring.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking, which govern the material's bulk properties.

Although a specific crystal structure for this compound is not publicly available, this method remains the gold standard for unambiguous structural elucidation in the solid phase. youtube.com

Computational Chemistry and Molecular Modeling of 6 Ethoxynicotinaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It has become one of the most popular and versatile methods available in computational chemistry. researchgate.net DFT calculations for 6-Ethoxynicotinaldehyde can elucidate its fundamental electronic properties, which are crucial for understanding its stability, reactivity, and spectroscopic characteristics. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. austinpublishinggroup.comnih.gov

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule and highlight regions susceptible to electrophilic and nucleophilic attack. nih.gov From the orbital energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactive nature. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. nih.gov

Illustrative DFT-Calculated Properties for this compound The following table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like this compound. These values are not derived from actual experimental or computational studies.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.85 | eV | Electron-donating capability |

| LUMO Energy | -1.72 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.13 | eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.85 | eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.72 | eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.285 | eV | Ability to attract electrons |

| Chemical Hardness (η) | 2.565 | eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.57 | eV | Propensity to accept electrons |

| Dipole Moment | 3.12 | Debye | Molecular polarity |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule by solving Newton's equations of motion for the system. nih.gov For this compound, which possesses rotatable bonds—particularly in the ethoxy side chain—MD simulations are invaluable for exploring its accessible conformations. nih.gov

An MD simulation can reveal the preferred orientations (conformers) of the ethoxy group relative to the pyridine (B92270) ring and the aldehyde group. By analyzing the simulation trajectory, researchers can determine the potential energy surface associated with bond rotations, identify low-energy, stable conformations, and calculate the energy barriers for interconversion between them. nih.gov This conformational analysis is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be monitored to assess the stability of the molecule's structure and the flexibility of specific regions over the simulation period. nih.gov

Hypothetical Conformational Analysis Data for this compound This table provides representative data from a hypothetical MD simulation to illustrate the conformational preferences around the C(ring)-O bond of the ethoxy group.

| Conformer | Dihedral Angle (C-C-O-C) Range | Relative Population (%) | Relative Energy (kcal/mol) |

| Anti-periplanar | 150° to 180° / -150° to -180° | 65 | 0.00 (most stable) |

| Syn-clinal (Gauche) | 45° to 75° / -45° to -75° | 30 | 0.85 |

| Syn-periplanar (Eclipsed) | -15° to 15° | 5 | 3.50 (least stable) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate a molecule's biological activity or physicochemical properties with its structural or physicochemical descriptors. nih.govnih.gov These models are fundamental in computational toxicology and drug discovery for predicting the characteristics of new or untested compounds. nih.govnih.gov

To develop a QSAR/QSPR model for a series of compounds including this compound, a set of molecular descriptors would first be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, atom-pair counts. nih.gov

3D: Molecular shape descriptors, solvent-accessible surface area.

These descriptors are then used to build a mathematical model that links them to an experimental endpoint, such as binding affinity to a receptor (QSAR) or a property like boiling point (QSPR). mdpi.com For this compound, a QSAR model could be developed to predict its potential inhibitory activity against a specific enzyme, based on descriptors calculated for it and other related pyridine derivatives.

Example of a Hypothetical QSAR Model Equation The following table illustrates a potential QSAR model for predicting the biological activity (e.g., Log(1/IC50)) of a series of substituted nicotinaldehydes.

| Model Equation | Statistical Metrics |

| Log(1/IC50) = 0.75 * ClogP - 0.21 * TPSA + 0.05 * MW - 2.34 | R² (Correlation Coefficient): 0.88Q² (Cross-validation R²): 0.79RMSE (Root Mean Square Error): 0.25 |

Descriptor Definitions:

ClogP: Calculated octanol-water partition coefficient (lipophilicity).

TPSA: Topological Polar Surface Area.

MW: Molecular Weight.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry provides powerful methods for mapping out the potential energy surface of a chemical reaction, allowing for the detailed analysis of reaction pathways and the characterization of transition states. researchgate.net For this compound, this could involve studying reactions such as the oxidation of the aldehyde to a carboxylic acid, its reduction to an alcohol, or its participation in a condensation reaction.

Using methods like DFT, researchers can model the entire reaction coordinate from reactants to products. mdpi.com The process involves locating the geometry of the transition state—the highest energy point along the reaction pathway—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). nih.gov Identifying the lowest energy pathway helps to predict the most likely reaction mechanism. researchgate.net This information is vital for understanding a compound's chemical stability and for designing synthetic routes. ocr.org.uk

Illustrative Reaction Pathway Data: Oxidation of this compound This table shows hypothetical energy values for key states in a proposed oxidation reaction of the aldehyde group.

| State | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Oxidant | 0.0 |

| Intermediate Complex | Reactants in close proximity | -2.5 |

| Transition State | Highest energy point of the reaction | +15.8 |

| Product Complex | Products in close proximity | -22.1 |

| Products | 6-Ethoxynicotinic acid + Reduced oxidant | -25.0 |

In Silico Screening and Virtual Ligand Design for this compound

In silico virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com If this compound were being investigated as a potential therapeutic agent, its structure could be used as a starting point for virtual screening or ligand-based drug design.

In a structure-based approach, the 3D structure of this compound would be "docked" into the binding site of a target protein using molecular docking software. This process predicts the preferred binding orientation and calculates a docking score, which estimates the binding affinity. A lower docking score typically indicates a more favorable interaction. The results can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

This information can then be used to design new derivatives of this compound with potentially improved binding affinity or other desirable properties. For instance, modifications could be suggested to enhance existing interactions or introduce new ones, guiding the synthesis of more potent and selective compounds.

Hypothetical Docking Results for this compound This table presents illustrative docking scores of this compound against several hypothetical protein targets.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.2 | Lys72, Glu91, Leu148 |

| Protease B | -7.5 | Asp25, Gly27, Ile50 |

| Dehydrogenase C | -6.1 | Ser48, Val203, Asn140 |

| Phosphatase D | -5.4 | Arg22, His120, Tyr132 |

Applications of 6 Ethoxynicotinaldehyde in Materials Science and Engineering

Design and Synthesis of Functional Polymers

The aldehyde functionality of 6-ethoxynicotinaldehyde makes it a prime candidate for condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. savemyexams.comyoutube.com This reactivity is particularly useful in the synthesis of poly(azomethine)s, also known as polyimines or Schiff base polymers. tandfonline.comtandfonline.comnih.gov These polymers are formed through the reaction of a dialdehyde (B1249045) with a diamine, creating a polymer backbone containing C=N (imine) linkages.

In this context, this compound can be chemically modified to create a dialdehyde monomer. The resulting poly(azomethine)s are π-conjugated systems with interesting optical and electronic properties, making them suitable for applications in organic electronics. researchgate.net The incorporation of the pyridine (B92270) ring from the this compound precursor can enhance the thermal stability and solubility of the resulting polymers. acs.org

Multicomponent polymerizations offer another synthetic route. For instance, reactions involving dialdehydes, diisocyanides, and aromatic amines like 2-aminopyridine (B139424) can produce complex, fused heterocyclic polymers. acs.org By adapting this compound into a suitable bifunctional monomer, it could be integrated into such polymerizations to create novel materials with unique photoelectric and thermal properties. acs.org

| Polymer Type | Monomers | Key Polymer Feature | Potential Application |

|---|---|---|---|

| Poly(azomethine) | Diamine and a dialdehyde derived from this compound | π-conjugated backbone with pyridine units | Organic semiconductors, electrochromic devices researchgate.net |

| Fused Heterocyclic Polymer | Diisocyanide, 2-Aminopyridine, and a dialdehyde derived from this compound | High thermal stability and fluorescence acs.org | High-performance plastics, fluorescent sensors acs.org |

Development of Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from molecular building blocks. alfa-chemistry.com The properties of these materials, including pore size and chemical functionality, can be precisely tuned by choosing appropriate organic linkers. uni-hannover.de The aldehyde group and pyridine ring make this compound an excellent candidate for use as a functional linker in these frameworks. rsc.orgrsc.org

In the synthesis of COFs, particularly imine-linked COFs, aldehydes are reacted with amines to form the porous network. nih.gov Pyridine-based COFs have been synthesized and shown to be effective as adsorbents for pollutants and as anode materials in lithium-ion batteries. rsc.orgrsc.orgsemanticscholar.org The nitrogen atom in the pyridine ring of this compound can act as a binding site for guests within the pores, enhancing the framework's performance in applications like gas storage or catalysis.

Similarly, aldehyde-functionalized linkers are used to construct MOFs. rsc.org Post-synthetic modification of MOFs can also introduce aldehyde groups, which can then be used for further chemical reactions within the porous structure. rsc.org Using this compound as a linker would directly incorporate both the aldehyde for potential post-synthetic modifications and the pyridine unit for modulating the framework's surface chemistry and stability.

| Framework Type | Role of this compound | Key Framework Property | Potential Application |

|---|---|---|---|

| Covalent Organic Framework (COF) | Aldehyde-containing linker for imine condensation | Permanent porosity, high surface area, redox-active sites nih.govrsc.org | Gas separation, catalysis, energy storage researchgate.net |

| Metal-Organic Framework (MOF) | Functional organic linker | Tunable pore chemistry, active sites for guest binding rsc.org | Chemical sensing, drug delivery, adsorption rsc.org |

Role in Liquid Crystalline Materials and Optoelectronic Devices

Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. The molecular structure of a compound is critical for determining its liquid crystalline (mesomorphic) behavior. researchgate.net Molecules that exhibit liquid crystallinity, known as mesogens, are often elongated (calamitic) or disk-like (discotic).

The rigid pyridine core of this compound makes it a suitable fragment for incorporation into larger, calamitic mesogens. nih.gov Through chemical synthesis, the aldehyde group can be used to connect the pyridine unit to other aromatic rings and flexible alkyl or alkoxy chains. Research has shown that calamitic molecules containing a central pyridine ring can exhibit various liquid crystal phases, such as nematic and smectic phases. tandfonline.commdpi.com The type of phase and the temperature range over which it is stable are influenced by factors like the length of the terminal alkoxy chains. tandfonline.commdpi.com

The unique optical and electronic properties of pyridine-based liquid crystals make them promising materials for optoelectronic devices. rsc.org Their ability to self-assemble into ordered structures allows for the creation of materials with anisotropic electrical conductivity and photoluminescence. These properties are valuable in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. nitk.ac.inrsc.org

| Compound Series | Structural Features | Observed Mesophases | Reference |

|---|---|---|---|

| 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates | Pyridine core, imine and ester linkers, terminal alkoxy chains (n=2-18) | Nematic (n=2, 4, 6), Nematic + Smectic A (n=8, 10), Smectic A (n=12-18) | tandfonline.com |

| (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoates | Pyridine core, Schiff base/ester linkers, terminal alkoxy chains (n=6-16) | Nematic (n=6), Nematic + Smectic A (n=8-14), Smectic A (n=16) | mdpi.com |

Integration into Nanostructured Materials

The aldehyde group of this compound provides a reactive handle for its integration into nanostructured materials. Surface functionalization of nanoparticles with aldehyde groups is a key technique to alter their chemical properties and prepare them for further conjugation. cd-bioparticles.net For example, iron oxide nanoparticles functionalized with aldehydes have been used to capture drug molecules containing amino groups through the formation of a Schiff base linkage. acs.org This demonstrates a potential application for this compound in creating functionalized magnetic nanoparticles for biomedical applications.

Furthermore, aromatic aldehydes can participate in the synthesis of nanomaterials. They can act as reactants in multicomponent reactions to produce complex heterocyclic structures on a nano-catalyst surface. nih.gov In some synthesis methods for metal or metal oxide nanoparticles, organic molecules containing aldehydes can also act as reducing or capping agents, controlling the size and stability of the resulting nanoparticles. mdpi.com The specific structure of this compound could therefore be used to influence the growth and surface chemistry of various types of nanoparticles, tailoring them for applications in catalysis or sensing. cd-bioparticles.net

Precursor for Magnetic Resonance Imaging Contrast Agents

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool, and its efficacy is often enhanced by the use of gadolinium(III)-based contrast agents (GBCAs). mdpi.com These agents consist of a central Gd(III) ion coordinated by an organic chelating ligand. The ligand's structure is crucial for ensuring the stability of the complex and preventing the release of toxic free Gd(III) ions.

While this compound is not itself a chelating agent, its pyridine scaffold is a key component in the design of advanced ligands. Researchers have developed pyridine-based polyamino-polycarboxylate ligands that form highly stable complexes with lanthanide ions, including Gd(III). researchgate.net These ligands often incorporate the pyridine ring into a macrocyclic structure, such as a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivative. nih.gov

The synthesis of these complex ligands is a multi-step process where this compound can serve as an early-stage precursor. Its aldehyde group can be converted into other functionalities, such as amines or carboxylic acids, which are then used to build the macrocyclic chelator framework. The inclusion of the pyridine unit can favorably influence the properties of the final contrast agent, such as its water exchange rate and relaxivity, which are key parameters for MRI signal enhancement. researchgate.net

| Ligand Type | Role of Pyridine Unit | Advantage for MRI Application | Reference |

|---|---|---|---|

| Pyridine-based polyamino-polycarboxylate | Integrated into the ligand backbone to coordinate the metal ion | Forms highly stable Gd(III) complexes with optimized water exchange rates | researchgate.net |

| DOTA-Pyridine derivatives | Substituted onto the DOTA macrocycle | Improves binding affinity and labeling efficiency with radiometals like 64Cu, suggesting potential for dual-modality imaging | nih.gov |

Catalytic Applications and Mechanistic Studies Involving 6 Ethoxynicotinaldehyde

Metal-Catalyzed Reactions with 6-Ethoxynicotinaldehyde Substrates

Transition metal catalysis is a cornerstone of modern organic synthesis. Aldehydes are versatile substrates in a multitude of metal-catalyzed reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming cross-coupling reactions. The aldehyde functional group in this compound could, in principle, undergo such transformations. For example, transition metal-catalyzed C-H bond addition to aldehydes is a known method for forming new C-C bonds. nih.gov

The synthesis of substituted pyridines, a class of compounds to which this compound belongs, can be achieved through various catalytic methods. These include multicomponent syntheses involving catalytic intermolecular aza-Wittig/Diels-Alder sequences, which have been demonstrated with a range of aryl and heteroaromatic aldehydes. rsc.orgwhiterose.ac.ukresearchgate.net Palladium-catalyzed carbonylation of bromo- and triflate-substituted pyridines and quinolines is another route to pyridine (B92270) carboxaldehydes. researchgate.net However, specific examples of these reactions using this compound as a starting material or product are not prominently reported.

Biocatalysis and Enzymatic Transformations

Biocatalysis employs enzymes to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity. Aldehyde- and alcohol-metabolizing enzymes are of significant interest for synthetic applications. For a compound like this compound, potential enzymatic transformations could include its reduction to the corresponding alcohol, (6-ethoxypyridin-3-yl)methanol, or its oxidation to 6-ethoxynicotinic acid.

The enzymatic oxidation of aldehydes is a known biochemical process. researchgate.netresearchgate.netconsensus.app Similarly, biocatalytic transamination is a key method for the asymmetric synthesis of amines from ketones and could be conceptually applied in synthetic routes leading to derivatives of this compound. researchgate.netx-mol.com While the principles of biocatalytic reductions and oxidations of aldehydes are well-established, specific studies detailing the enzymatic transformation of this compound are not found in the current body of scientific literature.

Heterogeneous and Homogeneous Catalysis Paradigms

Catalysis can be broadly classified into two paradigms: heterogeneous and homogeneous catalysis. In heterogeneous catalysis , the catalyst is in a different phase from the reactants, a common example being a solid catalyst used in a liquid or gas phase reaction. Catalytic hydrogenation of alkenes and other unsaturated compounds is a classic example, often employing metals like palladium or platinum on a solid support. illinois.eduyoutube.comyoutube.com The aldehyde group of this compound could potentially be reduced to an alcohol via heterogeneous catalytic hydrogenation. researchgate.net The synthesis of pyridine derivatives can also utilize heterogeneous catalysts, for instance, in the catalytic hydration of pyridine nitriles. justia.com

In homogeneous catalysis , the catalyst and reactants are in the same phase, typically in a solution. This often allows for milder reaction conditions and higher selectivity. Many transition metal complexes act as homogeneous catalysts. mdpi.comrsc.org For instance, the synthesis of pyridine aldehydes can be achieved through processes that may employ homogeneous catalysts. google.com While these catalytic paradigms are fundamental to chemical synthesis, their specific application to reactions directly involving this compound is not well-documented.

Role as a Ligand or Precursor in Catalyst Development

The pyridine nitrogen atom and the aldehyde oxygen atom in this compound offer potential coordination sites for metal ions. Aldehydes and ketones can bind to transition metals in both η¹-O-bonded and η²-C,O-bonded modes. wikipedia.org The pyridine moiety is a common structural motif in ligands used in transition metal catalysis. libretexts.org Therefore, this compound or its derivatives could theoretically serve as ligands in the design of new catalysts.

Furthermore, this compound could act as a precursor for the synthesis of more complex ligands. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the construction of multidentate ligands incorporating the ethoxypyridine framework. Despite this potential, there is a lack of specific research articles or patents describing the use of this compound as a ligand or a direct precursor in the development of new catalysts.

Medicinal Chemistry and Biological Activity of 6 Ethoxynicotinaldehyde and Its Derivatives

Anti-Cancer Research Applications

While direct studies on the anti-cancer properties of 6-Ethoxynicotinaldehyde itself are not extensively documented in publicly available research, the broader class of pyridine (B92270) derivatives has been a significant focus of anti-cancer drug development. Pyridine and its analogues are integral components of numerous FDA-approved cancer therapies. arabjchem.org The anti-tumor activity of these compounds is often attributed to their ability to interact with DNA through hydrogen bonding. arabjchem.org

Research into novel pyridine derivatives has shown promising results against various cancer cell lines. For instance, certain tetralin-6-yl-pyridine derivatives have demonstrated notable potency against cervix and breast carcinoma cell lines (HeLa and MCF7). nih.govscilit.com Specifically, some α,β-unsaturated ketone derivatives of tetralin showed high efficacy. nih.gov Additionally, studies on other substituted pyridine derivatives have revealed cytotoxic activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines. nih.govqu.edu.qa The inclusion of a spiro-indoline-3,4′-pyridine moiety has been shown to enhance antiproliferative activity. nih.gov These findings suggest that the 6-ethoxypyridine-3-carbaldehyde scaffold could be a valuable starting point for the synthesis of novel anti-cancer agents. chemimpex.com

| Compound Class | Cell Line | Reported Activity (IC50) |

|---|---|---|

| Tetralin-6-yl-pyridine derivative (α,β-unsaturated ketone) | HeLa | 3.5 µg/mL nih.gov |

| Tetralin-6-yl-pyridine derivative (α,β-unsaturated ketone) | MCF7 | 4.5 µg/mL nih.gov |

| Spiro-pyridine derivative | Caco-2 | 7.83 ± 0.50 µM nih.gov |

| Spiro-pyridine derivative | HepG-2 | <10 µM nih.gov |

| Pyridine Derivative 9a | MCF-7 | 20 µM qu.edu.qa |

Anti-Inflammatory Agent Development

The development of anti-inflammatory drugs has also seen contributions from pyridine-containing compounds. While specific research on the anti-inflammatory activity of this compound derivatives is limited, related structures have shown significant potential. For example, a study on 1-(β-D-ribofuranosyl)pyridin-2-one-5-carboxylic acid, a derivative of 6-oxonicotinic acid, demonstrated significant activity in treating adjuvant-induced arthritis in animal models. nih.gov

Furthermore, comparative studies between novel pyridine and pyrimidine derivatives have highlighted the anti-inflammatory potential of the pyridine scaffold. Certain synthesized pyridine derivatives showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values indicating potent activity. nih.gov These compounds were also found to decrease the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. nih.gov This body of research supports the exploration of this compound as a basis for creating new anti-inflammatory agents.

Modulation of Protein Arginine Methyltransferases (PRMTs)

There is currently no publicly available scientific literature that specifically describes the modulation of Protein Arginine Methyltransferases (PRMTs) by this compound or its derivatives.

Tryptophan Hydroxylase 1 (TPH1) Inhibition

A significant area of research involving a derivative of the closely related 6-methoxynicotinaldehyde is the inhibition of Tryptophan Hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin in the periphery. nih.gov The small molecule inhibitor, LP533401, has been synthesized and extensively studied for its ability to inhibit TPH1. nih.gov LP533401 is a potent inhibitor of TPH1 and has been shown to completely block serotonin production in TPH1-expressing cells at a concentration of 1 µM. nih.govmedchemexpress.com

Kinetic analysis has revealed that LP533401 acts as a competitive inhibitor with respect to the substrate tryptophan. nih.gov This targeted inhibition of peripheral serotonin synthesis has potential therapeutic applications in conditions such as osteoporosis, as gut-derived serotonin is a known inhibitor of bone formation. nih.gov Oral administration of LP533401 has been shown to rescue osteoporosis in animal models by increasing bone formation. nih.gov Importantly, pharmacokinetic studies have indicated that LP533401 does not readily cross the blood-brain barrier, thus avoiding effects on central nervous system serotonin levels. nih.govmedchemexpress.com

| Parameter | Value |

|---|---|

| Target | Tryptophan Hydroxylase 1 (TPH1) |

| Compound | LP533401 |

| Mechanism of Action | Competitive inhibitor vs. tryptophan nih.gov |

| In vitro activity | Complete inhibition of serotonin production at 1 µM nih.govmedchemexpress.com |

| Ki value | 0.31 µM nih.gov |

Allosteric Modulation of Nicotinic Acetylcholine Receptors

The scientific literature does not currently contain specific studies on the allosteric modulation of nicotinic acetylcholine receptors by this compound or its derivatives. However, the broader class of nicotinic receptor modulators includes a wide variety of chemical structures, and allosteric modulators that bind to sites distinct from the acetylcholine binding site are of significant therapeutic interest. mdpi.com These modulators can be positive (PAMs) or negative (NAMs) and offer the potential for greater selectivity compared to orthosteric ligands. mdpi.com

Development of Antiplatelet Agents

While direct evidence for the antiplatelet activity of this compound derivatives is not available, the pyridine scaffold is present in some compounds with antiplatelet effects. For instance, thienopyridine derivatives are a known class of antiplatelet drugs that act as antagonists of the P2Y12 adenosine diphosphate receptor. nih.gov The development of novel pyrazolopyridine derivatives has also been explored for antiplatelet activity. nih.gov These findings suggest that the pyridine nucleus can be a component of molecules designed to inhibit platelet aggregation, indicating a potential, though unexplored, avenue for derivatives of this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Biological Systems

In Vitro and In Vivo Biological Assay Methodologies